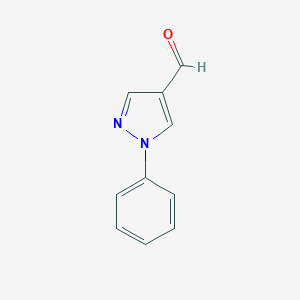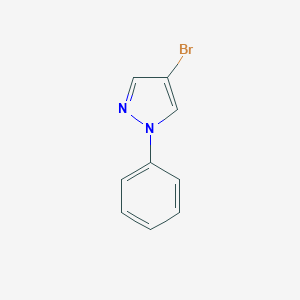
甲基 N-Boc-4-哌啶丙酸酯
描述
Methyl N-Boc-4-piperidinepropionate, with the chemical formula C14H25NO4, is a compound known for its applications in organic synthesis. This compound is characterized by its methyl, piperidine, and propionate functional groups . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
科学研究应用
Methyl N-Boc-4-piperidinepropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and probes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
准备方法
Synthetic Routes and Reaction Conditions
Methyl N-Boc-4-piperidinepropionate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate with methanol in the presence of a base . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Methyl N-Boc-4-piperidinepropionate often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl N-Boc-4-piperidinepropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc-protecting group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc-protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
作用机制
The mechanism of action of Methyl N-Boc-4-piperidinepropionate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .
相似化合物的比较
Similar Compounds
Methyl N-Boc-4-piperidineacetate: Similar in structure but with an acetate group instead of a propionate group.
Methyl N-Boc-4-piperidinebutyrate: Contains a butyrate group, offering different reactivity and properties.
Methyl N-Boc-4-piperidinevalerate: Features a valerate group, which can influence its chemical behavior.
Uniqueness
Methyl N-Boc-4-piperidinepropionate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. Its propionate group offers different steric and electronic properties compared to similar compounds with acetate, butyrate, or valerate groups .
属性
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936703 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162504-75-8 | |
| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)










